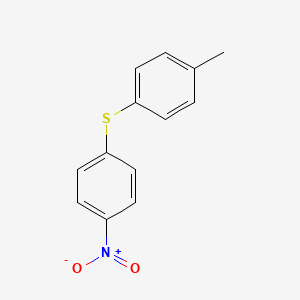![molecular formula C24H28N4O4 B10866094 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10866094.png)
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxy Groups: Methoxylation of the indole ring is achieved using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution, where the indole derivative reacts with 4-benzylpiperazine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the function of specific proteins and enzymes in cellular processes.
Medicine
Medically, this compound shows promise as a therapeutic agent. It has been investigated for its potential use in treating neurological disorders such as depression and anxiety, as well as its anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain or enzymes involved in cancer cell proliferation. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the piperazine and carboxamide functionalities, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-21-13-18-12-20(26-19(18)14-22(21)32-2)24(30)25-15-23(29)28-10-8-27(9-11-28)16-17-6-4-3-5-7-17/h3-7,12-14,26H,8-11,15-16H2,1-2H3,(H,25,30) |
InChI Key |
RIAFYSQWANWTPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866034.png)


![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10866063.png)
![methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10866080.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B10866081.png)
![5-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10866088.png)
![2-{[(1-Acetyl-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]amino}acetic acid](/img/structure/B10866089.png)
![1,4'-bipiperidin-1'-yl[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10866100.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10866110.png)
![Methyl [2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10866117.png)
![N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide](/img/structure/B10866119.png)
